DAGLα Inhibitory Potency: Pentanoyl (n=5) Outperforms Hexanoyl (n=6) by >10‑Fold
Compound 1 (target, n=5) exhibits a DAGLα IC₅₀ of 37 ± 5 nM, whereas the direct homolog 109 (n=6, 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one) shows a >10‑fold potency loss with an IC₅₀ of ~525 nM (pIC₅₀ 6.28 ± 0.10 vs 7.43 ± 0.05) [1]. This marked discontinuity in the chain-length SAR underscores the criticality of the pentanoyl linker.
| Evidence Dimension | DAGLα inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | 37 ± 5 nM (pIC₅₀ 7.43 ± 0.05) |
| Comparator Or Baseline | 109 (n=6): ~525 nM (pIC₅₀ 6.28 ± 0.10) |
| Quantified Difference | >10‑fold (ΔpIC₅₀ = 1.15) |
| Conditions | Colorimetric surrogate substrate assay (para-nitrophenylbutyrate) on HEK293T cell membranes overexpressing recombinant human DAGLα |
Why This Matters
This differential directly informs procurement: selecting the hexanoyl analog would yield an inhibitor ~14‑fold weaker, compromising assay sensitivity and requiring higher in-well concentrations that risk off-target engagement.
- [1] Janssen, F. J.; Baggelaar, M. P.; Hummel, J. J. A.; Overkleeft, H. S.; Cravatt, B. F.; Boger, D. L.; van der Stelt, M. Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. J. Med. Chem. 2015, 58, 9742–9753 (Table 3, entries 1 and 109). View Source
